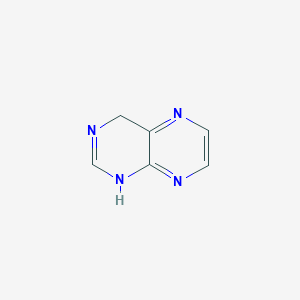

1,4-Dihydropteridine

Description

Structure

3D Structure

Properties

CAS No. |

25911-72-2 |

|---|---|

Molecular Formula |

C6H6N4 |

Molecular Weight |

134.14 g/mol |

IUPAC Name |

1,4-dihydropteridine |

InChI |

InChI=1S/C6H6N4/c1-2-9-6-5(8-1)3-7-4-10-6/h1-2,4H,3H2,(H,7,9,10) |

InChI Key |

JBNBYKWDFWNCFV-UHFFFAOYSA-N |

Canonical SMILES |

C1C2=NC=CN=C2NC=N1 |

Origin of Product |

United States |

Synthesis and Derivatization Methodologies for 1,4 Dihydropteridines

Strategies for the De Novo Synthesis of Pteridine (B1203161) Cores

The de novo synthesis of the pteridine ring system is a foundational aspect of accessing 1,4-dihydropteridine derivatives. This typically involves the sequential or convergent assembly of the pyrimidine (B1678525) and pyrazine (B50134) rings that constitute the pteridine framework.

Cyclization Reactions for Pteridine Ring Formation

The construction of the pteridine core often relies on well-established cyclization reactions. A primary strategy involves the condensation of a 5,6-diaminopyrimidine with a 1,2-dicarbonyl compound, a method known as the Gabriel-Isay condensation. orientjchem.orgbrynmawr.edu This reaction can be adapted to produce a variety of substituted pteridines. For instance, the reaction of 4,6-diamino-5-nitroso-2-phenylpyrimidine with benzyl (B1604629) methyl ketone in the presence of potassium acetate (B1210297) yields a 4-amino-7-methyl-2,6-diphenylpteridine derivative. orientjchem.org

Another significant approach is the Polonovski–Boon reaction, which involves the condensation of a 6-chloro-5-nitropyrimidine with an α-amino carbonyl compound. orientjchem.orgnih.gov This method is particularly advantageous as it can directly provide the reduced dihydro form of the pterin (B48896), which can then be oxidized if the fully aromatic pteridine is desired. nih.gov

The Taylor synthesis offers an alternative route by constructing the pyrimidine ring onto a pre-existing pyrazine framework. nih.govmdpi.com This is achieved through an insertion reaction between an amine source like guanidine (B92328) and a cyanopyrazine derivative. mdpi.com While the functionalization of the starting pyrazine can be a limitation, this method has proven effective for synthesizing various biologically relevant pteridine compounds. mdpi.com

Furthermore, intramolecular aza-Wittig reactions have been employed to cyclize a substituted pyrazine to form a pterin. nih.gov Solid-phase synthesis has also been effectively utilized, where a pyrimidine moiety is functionalized on a polystyrene resin, followed by cyclization of the pyrazine ring and subsequent cleavage from the support. nih.gov

| Reaction Name | Starting Materials | Key Features |

| Gabriel-Isay Condensation | 5,6-Diaminopyrimidine and a 1,2-dicarbonyl compound | Forms the pyrazine ring; unsymmetrical dicarbonyls can lead to regioisomers. orientjchem.orgbrynmawr.eduthieme-connect.de |

| Polonovski–Boon Reaction | 6-Chloro-5-nitropyrimidine and an α-amino carbonyl compound | Provides direct entry to dihydropteridines. orientjchem.orgnih.gov |

| Taylor Synthesis | Cyanopyrazine derivative and an amine source (e.g., guanidine) | Constructs the pyrimidine ring on a pyrazine core. nih.govmdpi.com |

| Aza-Wittig Reaction | Substituted pyrazine with appropriate functionalities | Intramolecular cyclization to form the pteridine ring. nih.gov |

Multi-Component Reactions in Dihydropteridine Synthesis

Multi-component reactions (MCRs) have emerged as highly efficient strategies for the synthesis of dihydropyridine (B1217469) scaffolds, which are structurally related to dihydropteridines. rsc.orgresearchgate.netfrontiersin.orgijcrt.orgresearchgate.net The Hantzsch synthesis, a classic three-component reaction, is a well-known method for producing 1,4-dihydropyridines and serves as a conceptual basis for developing MCRs for more complex heterocyclic systems. ijcrt.org

While direct multi-component synthesis of 1,4-dihydropteridines is less commonly documented, the principles of MCRs, which involve the one-pot combination of three or more starting materials to form a complex product, are being increasingly applied to the synthesis of diverse heterocyclic libraries. rsc.org For example, a four-component reaction has been developed for the synthesis of functionalized 1,4-dihydropyridines, highlighting the potential for applying similar strategies to pteridine synthesis. frontiersin.org These reactions offer advantages such as high atom economy, reduced reaction times, and the ability to generate structural diversity. rsc.orgfrontiersin.org

Targeted Synthesis of Specific this compound Isomers

Once the pteridine core is established, the specific synthesis of the this compound isomer requires controlled reduction or hydrogenation methods.

Regioselective Hydrogenation and Reduction Methods

The catalytic hydrogenation of pteridines can lead to the formation of their tetrahydro derivatives. For example, pteridine-2,4-diamines can be hydrogenated to the corresponding tetrahydropteridine-2,4-diamines. thieme-connect.de Achieving regioselective reduction to the 1,4-dihydro level is more challenging.

One approach to obtaining specific reduced pteridines is through the Polonovski–Boon reaction, which, as mentioned earlier, can directly yield a 7,8-dihydropteridine (B8742004). orientjchem.org Subsequent isomerization or further controlled reduction could potentially lead to the 1,4-dihydro isomer.

The synthesis of tetrahydrobiopterin (B1682763) (BH4), an essential cofactor, involves the reduction of its precursors. The de novo synthesis pathway involves the enzymatic conversion of guanosine (B1672433) triphosphate (GTP) through several intermediates to BH4. mdpi.comahajournals.orgresearchgate.net This process includes reduction steps catalyzed by enzymes such as sepiapterin (B94604) reductase. mdpi.comahajournals.orgresearchgate.net In synthetic settings, catalytic hydrogenation using platinum on carbon has been used to produce tetrahydropteridine derivatives. google.com The precise control of reaction conditions, such as catalyst, solvent, and pressure, is crucial for achieving the desired level of reduction.

Stereoselective Approaches to Dihydropteridine Derivatives

The synthesis of stereochemically defined dihydropteridine derivatives is critical, particularly for biologically active molecules like (6R)-tetrahydrobiopterin. clockss.org Stereoselective synthesis often focuses on establishing the chirality of substituents on the pteridine ring.

One strategy involves the use of chiral starting materials. For instance, the synthesis of optically active L-erythro-biopterin has been achieved from L-rhamnose, a naturally occurring sugar. clockss.org An alternative approach utilizes a regioselective pterin-forming cyclization of an α,β-epoxyaldehyde, where the stereochemistry is controlled through the enantioselective preparation of the epoxyaldehyde precursor. clockss.org

Organocatalysis has also been employed to achieve high enantioselectivities in the synthesis of complex heterocyclic systems, a strategy that could be adapted for dihydropteridine synthesis. nih.gov For example, high enantioselectivities (up to 99% ee) have been achieved in the synthesis of dihydronarciclasine (B1211861) derivatives using a chiral amine organocatalyst. nih.gov Stereoselective synthesis of related nitrogen-containing heterocycles, such as 1,4-dideoxy-1,4-imino-D-allitol, has been accomplished through the addition of a Grignard reagent to a chiral imine derived from (R)-2,3-O-isopropylidene glyceraldehyde, followed by ring-closing metathesis and dihydroxylation. researchgate.net

Preparation of Labeled this compound Derivatives for Mechanistic Studies

The synthesis of isotopically labeled this compound derivatives is essential for elucidating the mechanisms of enzymes that utilize these cofactors, such as dihydropteridine reductase (DHPR). cuny.edu For example, ¹³C and ¹⁵N isotope-labeled triazine inhibitors have been synthesized to study the hydride transfer mechanism in DHPR. cuny.edu

The synthesis of these labeled compounds follows standard synthetic routes, but with the incorporation of isotopically enriched starting materials at specific positions. This allows for the tracking of atoms through the reaction mechanism using techniques like NMR spectroscopy and mass spectrometry. The synthesis of labeled compounds is a critical tool for understanding enzyme-substrate interactions and the dynamics of biological processes involving dihydropteridines. cuny.edu

Isotopic Labeling Strategies (e.g., ¹³C, ¹⁵N)

Isotopic labeling is an indispensable tool in the study of metabolic pathways and reaction mechanisms. For pterin-containing compounds like this compound, the introduction of stable isotopes such as ¹³C and ¹⁵N allows for detailed investigation using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry.

A significant advancement in this area is the chemoenzymatic, one-pot synthesis of isotopically labeled dihydrofolates (H₂F). acs.org This method can generate ¹³C- and ¹⁵N-labeled dihydrofolates from labeled precursors like glucose and guanine. acs.org A key enzyme in this process is GTP cyclohydrolase I (GTP-CH-I), which catalyzes the formation of 7,8-dihydroneopterin (B1664191) triphosphate from GTP, ensuring the regio- and stereoselective incorporation of heavy isotopes into the pterin ring system. acs.org This approach boasts a high average yield for each of its 14 steps and simplifies the process by requiring only a single purification step. acs.org

The availability of these labeled compounds has enabled detailed mechanistic studies, such as the investigation of the reaction catalyzed by dihydrofolate reductase (DHFR), a key target for various drugs. acs.org By measuring heavy-atom isotope effects, researchers have been able to elucidate that the protonation at N5 of dihydrofolate and the subsequent hydride transfer to C6 occur in a stepwise fashion. acs.org

Strategies for isotopic labeling are not limited to enzymatic methods. Chemical synthesis can also be employed to introduce labels at specific positions. For polypeptides, ¹³C and ¹⁵N-labeled amino acids can be incorporated during chemical synthesis. sigmaaldrich.com Furthermore, biosynthetic methods in bacterial expression systems are commonly used, where uniformly ¹³C-labeled glucose and ¹⁵N-labeled ammonium (B1175870) salts serve as the precursors for producing uniformly labeled proteins. sigmaaldrich.comresearchgate.net

Table 1: Isotopic Labeling Strategies for Pteridine-Related Compounds

| Labeling Strategy | Precursors | Key Enzymes/Methods | Application |

| Chemoenzymatic Synthesis | ¹³C-glucose, ¹⁵N-guanine | GTP cyclohydrolase I, Dihydrofolate synthetase | Mechanistic studies of dihydrofolate reductase acs.org |

| Biosynthetic Labeling | U-¹³C-glucose, ¹⁵N-ammonium chloride | Bacterial expression systems | Solid-state NMR of proteins sigmaaldrich.com |

| Site-Specific Labeling | ¹³C, ¹⁵N-labeled amino acids | Chemical peptide synthesis | Structural analysis of polypeptides sigmaaldrich.com |

Synthesis of Analogs for Biochemical Probes

The synthesis of this compound analogs is a cornerstone of medicinal chemistry, aiming to develop compounds with modified biological activities that can serve as probes to study physiological processes or as potential therapeutic agents. The 1,4-dihydropyridine (B1200194) scaffold, closely related to the dihydropteridine system, is a prime example of a versatile nucleus for generating a wide array of derivatives. rsc.orgrsc.org

One of the most common methods for synthesizing 1,4-dihydropyridine derivatives is the Hantzsch synthesis, a one-pot multicomponent reaction. mdpi.com This reaction can be adapted to produce a variety of symmetric and asymmetric analogs by varying the starting materials, such as aldehydes, β-ketoesters, and a nitrogen source like ammonium acetate. mdpi.com Microwave-assisted Hantzsch reactions have been developed as a "green" chemistry approach, often leading to good yields and high purity of the final products. mdpi.com

Researchers have synthesized numerous 1,4-dihydropyridine analogs to explore their structure-activity relationships (SAR). For instance, a series of 4-aryl-1,4-dihydropyridines were synthesized and evaluated for their cytotoxic effects on cancer cell lines. mdpi.com Another study focused on creating derivatives with a nitric oxide donor moiety to potentially treat congestive heart failure. nih.gov These analogs were synthesized by coupling 4-aryl-1,4-dihydropyridine-5-carboxylic acids with specific diazen-1-ium-1,2-diolate derivatives. nih.gov

The development of analogs extends to those that can modulate calcium channels. nih.gov By modifying the ester moiety in a condensed 1,4-dihydropyridine ring system (a hexahydroquinoline), scientists have been able to create compounds with selectivity for different types of calcium channels. nih.gov

Table 2: Examples of Synthesized 1,4-Dihydropyridine Analogs and Their Applications

| Analog Type | Synthetic Method | Key Modifications | Investigated Application |

| 4-Aryl-1,4-dihydropyridines | Microwave-assisted Hantzsch reaction | Varied aryl substituents at the 4-position | Anticancer activity mdpi.com |

| Nitric Oxide-Donating 1,4-Dihydropyridines | Coupling with diazen-1-ium-1,2-diolates | Addition of a nitric oxide donor group at the C-5 ester position | Treatment of congestive heart failure nih.gov |

| Condensed 1,4-Dihydropyridines | Multi-step synthesis | Creation of a hexahydroquinoline ring system and ester modifications | Selective calcium channel modulation nih.gov |

| Dihydropyrimidine Analogs | Cyclization reaction | Cyclization with various aryl aldehydes | Antioxidant and potential enzyme inhibition researchgate.net |

Synthetic Accessibility and Challenges Associated with this compound

While the Hantzsch reaction and its modifications provide a versatile route to many 1,4-dihydropyridine derivatives, the synthesis of the core this compound ring system and its specific isomers can present challenges. rsc.orgrsc.org The stability of the dihydropyridine ring is a significant concern, as these compounds can be prone to oxidation, leading to the corresponding aromatic pyridine (B92270) derivatives.

The synthesis of specific, and often unstable, metabolites of neurotoxins that share structural similarities with dihydropteridines has been a subject of investigation. For example, the synthesis of potential metabolites of the neurotoxin 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP) has been pursued to understand their inhibitory effects on enzymes like dihydropteridine reductase. acs.org

The inherent reactivity of the dihydropteridine system necessitates careful selection of reaction conditions and protecting groups to achieve the desired products. The development of one-pot synthesis methods, often employing efficient catalysts like nano-cerium oxide, aims to overcome some of these challenges by reducing reaction times and improving yields. ajgreenchem.com

Furthermore, the synthesis of enantiopure dihydropyridines, which is crucial for understanding their pharmacological activity as they often interact with chiral biological targets, presents another layer of complexity. This can be addressed through asymmetric synthesis or chiral resolution techniques. rsc.org

In the context of tetrahydrobiopterin (BH4) deficiencies, a group of genetic disorders, the synthesis of BH4 and its precursors is vital for treatment. nih.govrarediseases.orgmedlink.com These disorders arise from defects in the enzymes responsible for the biosynthesis or regeneration of BH4, such as dihydropteridine reductase (DHPR). nih.govrarediseases.org The chemical synthesis of these complex, reduced pteridines can be challenging, highlighting the importance of the chemoenzymatic routes discussed earlier.

Reactivity, Stability, and Mechanistic Studies of 1,4 Dihydropteridines

Redox Chemistry of Dihydropteridines

The redox chemistry of dihydropteridines is central to their biological function, often involving the transfer of hydrides, electrons, and protons.

1,4-Dihydropteridines, much like the well-studied 1,4-dihydropyridines (e.g., NADH), can act as organic hydride donors. nih.gov The transfer of a hydride ion (H⁻) is a critical step in many enzymatic reactions. The mechanism of this transfer can proceed through a one-step, direct transfer or via a multi-step process involving electron and proton transfers. nih.govosti.gov

Computational studies have been employed to understand the thermodynamics and kinetics of these hydride transfers. For instance, the hydride-donating ability of various dihydropyridine (B1217469) isomers has been compared by calculating thermodynamic driving forces (heterolytic bond dissociation free energies) and kinetic intrinsic barriers. nih.gov These studies reveal that thermodynamically favorable structures are not always kinetically favorable. nih.gov

In the context of pteridines, computational chemistry has been used to investigate their potential as hydride donors for reactions like the reduction of CO₂. nih.govacs.org The stability of different dihydropteridine tautomers plays a crucial role in their reactivity. For example, it has been determined that the 7,8-dihydropteridine (B8742004) tautomer is thermodynamically more stable than the 5,8-dihydropteridine, which is often the kinetic product of electrochemical reduction. acs.org The activation free energies for hydride transfer from the most stable tautomer of a dihydropteridine derivative to CO₂ and formic acid have been calculated to be high, suggesting that these reactions may be slow under certain conditions. nih.govacs.orgresearchgate.net

Dihydropteridine reductase (DHPR) is a key enzyme that catalyzes the NADH-dependent reduction of quinonoid dihydropterin to tetrahydrobiopterin (B1682763), a vital cofactor. cuny.edudrugbank.com This reaction involves a hydride transfer from NADH. cuny.edu Site-directed mutagenesis studies have identified key amino acid residues important for substrate binding and the hydride transfer step in DHPR. cuny.edu

Table 1: Calculated Energetic Parameters for Hydride Transfer Reactions of Dihydropyridine Isomers (in kcal/mol)

| Compound Pair | Thermodynamic Driving Force (ΔG°(XH)) | Kinetic Intrinsic Barrier | Thermo-Kinetic Parameter (ΔG≠°(XH)) |

| 1,2-PNAH vs 1,4-PNAH | 60.50 vs 61.90 | 27.92 vs 26.34 | 44.21 vs 44.12 |

| 1,2-HEH vs 1,4-HEH | 63.40 vs 65.00 | 31.68 vs 34.96 | 47.54 vs 49.98 |

| 1,2-PYH vs 1,4-PYH | 69.90 vs 72.60 | 33.06 vs 25.74 | 51.48 vs 49.17 |

Data sourced from a comparative study on dihydropyridine isomers. nih.gov

The redox chemistry of pterins also involves one-electron transfer processes, leading to the formation of radical species. mdpi.comoup.com Pterin (B48896) molecules are known to be active in electron transfer, and reduced pterin radicals can be formed both enzymatically and non-enzymatically. mdpi.com For example, tetrahydrobiopterin (H₄Bip) can undergo a one-electron redox cycle during the catalytic activity of nitric oxide synthase (NOS), forming a radical cation (H₄Bip•⁺). mdpi.com

Electrochemical studies have shown that the initial electrooxidation of tetrahydropterin (B86495) is a 2e⁻/2H⁺ process that yields an unstable quinonoid-dihydropterin. capes.gov.br This quinonoid species can then undergo further reactions. capes.gov.br The oxidation of dihydropyridines by superoxide (B77818) has been shown to be initiated by a proton transfer, followed by further oxidation of the resulting anion. researchgate.net

In photoreduction reactions, radical cations of dihydropteridine can be formed through photoinduced electron transfer from a donor molecule to the triplet excited state of a protonated pteridine (B1203161). oup.com The stability and ESR spectra of these radical cations have been studied and compared to those of dihydroflavin radicals. oup.com

Proton transfer is a fundamental process in the chemistry of dihydropteridines in solution, influencing their reactivity and tautomeric equilibria. osti.govbrynmawr.edunih.gov The pKa values of the nitrogen atoms in the pteridine ring system are critical in this context. The pyrazine (B50134) moiety of pteridine is not strongly basic; for instance, protonated pyrazine has a pKa of 0.6. osti.gov The presence of electron-withdrawing groups on the adjacent ring can further lower the basicity of the pyrazine nitrogens. osti.gov

Computational studies have investigated proton transfer reactions between tautomeric forms of pterins in both the gas phase and aqueous solution. In the gas phase, the intramolecular proton transfer has a high energy barrier. researchgate.net However, in an aqueous environment, the presence of water molecules can facilitate the proton transfer, significantly reducing the activation barrier through a water-assisted mechanism. researchgate.net

The rate of protonation reactions can be extremely fast. Studies on the L-type calcium channel, which is sensitive to dihydropyridines, have allowed for the direct measurement of single proton binding and unbinding events, revealing a very high protonation rate constant. nih.gov The protonation state of a single group near the channel's external mouth, with a pK in the physiological pH range, can significantly affect the channel's conductance. nih.gov

Tautomeric Equilibria and Isomerization Pathways of Dihydropteridines

Dihydropteridines can exist in various tautomeric forms, and the equilibrium between these forms, as well as the kinetics of their interconversion, are crucial for their chemical and biological activity. acs.orgosti.govnih.gov

Computational and experimental studies have been conducted to identify the most stable tautomers of pteridine derivatives. For 4-hydroxy-2-mercaptopyrimidine, a close analog of some pteridines, the oxothione form is the principal tautomer. osti.gov Similarly, for a 6,7-dimethyl-4-hydroxy-2-mercaptopteridine, the oxothione tautomer is predicted to be the most stable in aqueous solution. acs.orgosti.gov

Upon reduction, pteridines can form various dihydropteridine tautomers. A concerted 2H⁺/2e⁻ transfer to a pteridine can initially form a kinetic product, such as a 5,8-dihydropteridine, which can then undergo acid-catalyzed tautomerization to the thermodynamically more stable 7,8-dihydropteridine. acs.org The quinonoid form of dihydropteridines is generally unstable and prone to rapid rearrangement to the more stable 7,8-dihydropterin (B103510) form. nih.govacs.org

Table 2: Relative Free Energies of Tautomers of a Pteridine Derivative

| Tautomerization Step | Relative Free Energy (ΔG⁰) (kcal/mol) |

| Tautomer 1 to Tautomer 2 | -5.3 |

| Tautomer 2 to Tautomer 3 (Oxothione) | -12.2 |

Calculated values for 6,7-dimethyl-4-hydroxy-2-mercaptopteridine in aqueous solution. osti.gov

The interconversion between dihydropteridine tautomers is a key aspect of their reactivity. The rearrangement of the unstable quinonoid dihydropteridine to the 7,8-dihydropteridine isomer is a well-documented process. nih.gov The kinetics of this isomerization can be influenced by factors such as pH. nih.gov

Under acidic conditions, the autoxidation of tetrahydrobiopterin leads to the formation of quinonoid dihydrobiopterin (qH₂Bip), which is then primarily converted to 7,8-dihydrobiopterin (H₂Bip). nih.gov In contrast, at neutral pH, the reaction pathway can change, with qH₂Bip also leading to the formation of dihydropterin (H₂Ptr) through the loss of its side chain. nih.gov

The kinetics of keto-enol tautomerism, a related process, have been extensively studied using techniques like flash photolysis. muni.cz These studies show that in aqueous solution, the tautomerization proceeds through proton transfer involving the solvent, with distinct acid-catalyzed, base-catalyzed, and uncatalyzed pathways. muni.cz Computational studies incorporating transition state theory have been used to calculate the rate constants for tautomerization steps in the regeneration of tetrahydrobiopterin, including the effects of quantum tunneling. researchgate.net

Nucleophilic and Electrophilic Addition Reactions of Dihydropteridine Rings

The dihydropteridine ring system is susceptible to both nucleophilic and electrophilic attacks, a characteristic that is central to its biological functions and synthetic utility.

Nucleophilic Addition:

The electron-deficient nature of the pteridine ring, particularly when in its oxidized or quinonoid dihydro form, makes it a target for nucleophiles. The unsubstituted C=C double bond in 5,6-unsubstituted 1,4-dihydropyridines, a related and structurally similar system, demonstrates high reactivity and can act as an activated alkene, participating in various cycloaddition reactions. beilstein-journals.org For instance, in the presence of a suitable catalyst, the reaction can proceed via a Michael addition of a 1,4-dipole to the dihydropyridine ring. beilstein-journals.org

A plausible reaction mechanism involves the initial nucleophilic addition of a species like isoquinoline (B145761) to an acetylenedicarboxylate, forming a Huisgen 1,4-dipole. beilstein-journals.org This dipole then undergoes a Michael addition to the 5,6-unsubstituted 1,4-dihydropyridine (B1200194), leading to an adduct intermediate. beilstein-journals.org Intramolecular coupling within this intermediate ultimately yields more complex heterocyclic structures. beilstein-journals.org This reactivity highlights the capacity of the dihydropteridine scaffold to act as an electrophile in the presence of strong nucleophiles.

Electrophilic Addition:

Conjugated dienes, which share features with the dihydropteridine system, readily undergo electrophilic addition reactions. libretexts.org The addition of an electrophile, such as HBr, to a conjugated diene like 1,3-butadiene (B125203) results in the formation of a resonance-stabilized allylic carbocation. libretexts.orgmasterorganicchemistry.com This intermediate can then be attacked by the nucleophile (Br⁻) at two different positions, leading to a mixture of 1,2- and 1,4-addition products. libretexts.orgmasterorganicchemistry.com The distribution of these products can be influenced by reaction conditions such as temperature. masterorganicchemistry.com At lower temperatures, the kinetically controlled 1,2-addition product often predominates, while at higher temperatures, the thermodynamically more stable 1,4-addition product is favored. masterorganicchemistry.commasterorganicchemistry.com This principle of kinetic versus thermodynamic control is a key factor in understanding the outcomes of electrophilic additions to diene systems.

The stability of the carbocation intermediate is a crucial determinant of the reaction pathway. libretexts.org In the case of substituted dienes, the initial protonation occurs in a manner that generates the most stable carbocation, which is typically a tertiary allylic cation over a secondary one. libretexts.org

| Reaction Type | Reactant | Key Intermediate | Products | Controlling Factors |

| Nucleophilic Addition | 5,6-unsubstituted 1,4-dihydropyridine, Huisgen 1,4-dipole | Adduct intermediate (e.g., Intermediate B) | Isoquinolino[1,2-f] beilstein-journals.orgresearchgate.netnaphthyridines | Nature of nucleophile and electrophile |

| Electrophilic Addition | 1,3-butadiene, HBr | Resonance-stabilized allylic carbocation | 1,2-addition product (3-bromo-1-butene), 1,4-addition product (1-bromo-2-butene) | Temperature (Kinetic vs. Thermodynamic control) |

Photochemical Reactivity of Dihydropteridines

1,4-Dihydropteridines and their derivatives are known to be light-sensitive compounds. nih.gov Their photochemical behavior is influenced by the nature of their substituents and the surrounding solvent environment. researchgate.net

Upon exposure to UV-A radiation (320-400 nm), dihydrobiopterin (H₂Bip), a dihydropterin derivative, undergoes photochemical reactions. researchgate.net In anaerobic conditions, the excitation of H₂Bip leads to the formation of isomeric dimers. researchgate.net This photodimerization is a novel finding for dihydropterins and is believed to occur from the singlet excited state of the reactant. researchgate.net

In the presence of air, the initial photoproducts are also dimers, but a fraction of the reactant is oxidized to biopterin (B10759762) (Bip). researchgate.net As the concentration of Bip increases, it acts as a photosensitizer, accelerating the oxidation of H₂Bip to Bip in an autocatalytic process that also generates hydrogen peroxide (H₂O₂). researchgate.net This photosensitized oxidation involves the triplet excited state of Bip reacting with ground-state H₂Bip. researchgate.net

The absorption and fluorescence properties of 1,4-dihydropyridine derivatives are dependent on both the substituents on the ring and the properties of the solvent. researchgate.net For example, the fluorescence spectra of 4-phenyl substituted compounds in aqueous solution are blue-shifted compared to alkyl-substituted compounds. researchgate.net The photodecomposition of some derivatives, like nifedipine, is also solvent-dependent, with faster degradation rates observed in nonprotic solvents. researchgate.net The stability of dihydropyridines to light can be significantly affected by the substituents on the phenyl ring; for instance, the presence of fluorine can increase photostability, while chlorine can enhance degradation. nih.gov

| Compound | Conditions | Primary Photoproducts | Key Observations |

| Dihydrobiopterin (H₂Bip) | UV-A, Anaerobic | Isomeric dimers | Reaction from singlet excited state. researchgate.net |

| Dihydrobiopterin (H₂Bip) | UV-A, Aerobic | Dimers, Biopterin (Bip) | Autocatalytic photooxidation sensitized by Bip. researchgate.net |

| Nifedipine | Photodecomposition | Nitrosophenylpyridine derivative | Faster degradation in nonprotic solvents. researchgate.net |

| Condensed DHP derivatives | Photodegradation | Aromatized pyridine (B92270) ring product | Stability influenced by halogen substituents. nih.gov |

Degradation Pathways and Factors Influencing Stability in Research Media

The stability of 1,4-dihydropteridines is a critical consideration in research settings, as these compounds can be susceptible to degradation under various conditions.

One of the primary degradation pathways for dihydropteridines is oxidation. For instance, quinonoid dihydropteridines can rearrange to the more stable 7,8-dihydropterin isomers. cdnsciencepub.com This rearrangement is a buffer-catalyzed reaction, with both the acidic and basic forms of the buffer components participating in the catalysis. cdnsciencepub.com Isotopic studies have demonstrated that the cleavage of the C-H bond at position 6 is the rate-limiting step in both acid- and base-catalyzed rearrangements. cdnsciencepub.com

In the context of tetrahydrobiopterin (BH4), it is oxidized to a quinonoid dihydrobiopterin (qBH2) intermediate. nih.gov If not rapidly reduced back to BH4 by dihydropteridine reductase (DHPR), qBH2 can rearrange to the more stable 7,8-dihydrobiopterin (H2Bip). nih.gov This rearrangement is a key factor in the in vivo stability of the cofactor.

The stability of 1,4-dihydropyridine derivatives in the solid state has been studied under accelerated testing conditions. researchgate.net Thermodegradation was found to be negligible in dry air but occurred in the presence of air humidity, following first-order reaction kinetics. researchgate.net The main thermodegradation product for derivatives with a nitro substituent was the corresponding nitroso derivative, formed through the aromatization of the dihydropyridine ring and elimination of a water molecule. researchgate.net

In research media, factors such as pH and the presence of oxidizing agents can significantly influence the stability of 1,4-dihydropteridines. The autoxidation of tetrahydrobiopterin, for example, is pH-dependent. nih.gov The pH of the medium is also a critical factor for the activity of enzymes involved in dihydropteridine metabolism and for the survival of microorganisms that produce acidic environments. nih.gov Weak acids can diffuse across cell membranes and dissociate in the higher pH of the cytoplasm, leading to acidification and potential DNA damage, which in turn can induce repair mechanisms. nih.gov

| Compound/Class | Degradation Condition | Degradation Pathway/Product | Influencing Factors |

| Quinonoid 6,7-dimethyldihydropterin | Aqueous buffer | Rearrangement to 7,8-dihydropterin | Buffer concentration (acid and base catalysis). cdnsciencepub.com |

| Tetrahydrobiopterin (BH4) | In vivo/in vitro | Oxidation to quinonoid dihydrobiopterin (qBH2), then rearrangement to 7,8-dihydrobiopterin (H2Bip) | Presence of dihydropteridine reductase (DHPR), pH. nih.gov |

| 1,4-Dihydropyridine derivatives (solid state) | Elevated temperature and humidity | Aromatization to nitroso derivative (for nitro-substituted compounds) | Air humidity. researchgate.net |

Spectroscopic Characterization Methodologies in 1,4 Dihydropteridine Research

Vibrational Spectroscopy for Structural Elucidation and Conformational Analysis

Vibrational spectroscopy probes the discrete energy levels associated with the stretching, bending, and torsional motions of a molecule. For 1,4-dihydropteridine, these methods are crucial for identifying functional groups and understanding the conformational landscape of the dihydropteridine ring.

Infrared (IR) Spectroscopy

Key vibrational modes for this compound include N-H stretching, C-H stretching, C=N and C=C stretching within the heterocyclic rings, and various bending modes. Theoretical calculations, often using Density Functional Theory (DFT), are frequently employed to assign these experimental bands. For instance, the N-H stretching vibrations typically appear as strong, sharp bands in the region of 3400-3300 cm⁻¹, while the C=N stretching vibrations are observed in the 1680-1580 cm⁻¹ range.

Table 4.1.1: Characteristic Infrared (IR) Vibrational Frequencies for this compound (Calculated)

| Vibrational Mode | Frequency Range (cm⁻¹) | Intensity |

|---|---|---|

| N-H Stretch | 3400 - 3300 | Strong |

| Aromatic C-H Stretch | 3100 - 3000 | Medium |

| Aliphatic C-H Stretch | 3000 - 2850 | Medium |

| C=N Stretch | 1680 - 1580 | Strong |

| C=C Stretch | 1600 - 1475 | Medium-Strong |

| N-H Bend | 1650 - 1550 | Medium |

Note: The data presented is based on theoretical calculations and typical ranges for similar heterocyclic compounds, as specific experimental data for unsubstituted this compound is not extensively documented.

Raman Spectroscopy

Raman spectroscopy is a complementary vibrational technique that measures the inelastic scattering of monochromatic light. While IR spectroscopy is sensitive to changes in the dipole moment, Raman spectroscopy is sensitive to changes in the polarizability of a molecule. This often means that vibrations that are weak in IR may be strong in Raman, and vice versa. For this compound, symmetric vibrations and those involving the π-electron system of the rings are often prominent in the Raman spectrum. This technique is particularly valuable for studying the molecule in aqueous solutions, where water's strong IR absorption can obscure key spectral regions.

Electronic Spectroscopy for Excited State Dynamics and Electronic Transitions

Electronic spectroscopy investigates the transitions between different electronic energy levels within a molecule upon absorption of ultraviolet or visible light. These techniques provide insights into the electronic structure, conjugation, and excited-state properties of this compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a primary tool for studying the electronic transitions in conjugated systems like this compound. The absorption of UV or visible light promotes electrons from lower-energy molecular orbitals (typically π bonding orbitals) to higher-energy orbitals (π* antibonding orbitals). The wavelength of maximum absorption (λmax) is indicative of the energy gap between these orbitals. The UV-Vis spectrum of this compound is characterized by strong absorptions corresponding to π → π* transitions within the pteridine (B1203161) ring system. The position and intensity of these absorption bands are sensitive to substitution on the ring and the solvent environment.

Table 4.2.1: Typical Electronic Transitions for this compound

| Transition | Wavelength Range (λmax) | Molar Absorptivity (ε) |

|---|---|---|

| π → π* | 280 - 350 nm | High |

Note: Specific λmax values can vary based on solvent polarity and pH.

Laser-Induced Fluorescence (LIF) Spectroscopy

Laser-Induced Fluorescence (LIF) spectroscopy is a highly sensitive technique used to study the electronic excited states of molecules. In a LIF experiment, a tunable laser excites the molecule to a specific higher electronic state. The molecule then relaxes by emitting photons (fluorescence), and the emitted light is detected. LIF can provide detailed information about the vibrational and rotational structure of both the ground and excited electronic states. For this compound, LIF can be used to probe the dynamics of its excited states, including energy transfer processes and lifetimes, which are crucial for understanding its photochemical behavior.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure and Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the detailed molecular structure of organic compounds in solution. It probes the magnetic properties of atomic nuclei (primarily ¹H and ¹³C), providing information about the chemical environment, connectivity, and spatial arrangement of atoms.

For this compound, ¹H NMR spectroscopy provides information on the number and type of protons, their connectivity through spin-spin coupling, and their chemical environment. The chemical shifts (δ) of the protons are highly dependent on their location within the heterocyclic structure. For example, the protons attached to the pyrazine (B50134) and pyrimidine (B1678525) rings will have distinct chemical shifts.

¹³C NMR spectroscopy provides complementary information about the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal, allowing for the complete mapping of the carbon framework. Techniques such as DEPT (Distortionless Enhancement by Polarization Transfer) can be used to distinguish between CH, CH₂, and CH₃ groups.

Table 4.3.1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| C2 | - | ~155.0 |

| C4 | - | ~50.0 |

| C4a | - | ~110.0 |

| C6 | ~7.0 | ~130.0 |

| C7 | ~7.5 | ~145.0 |

| C8a | - | ~150.0 |

| N1-H | ~8.0 | - |

Note: These are estimated values based on computational models and data from related pteridine derivatives. Actual experimental values may vary depending on the solvent and other experimental conditions.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography provides the definitive method for determining the precise three-dimensional structure of molecules in the solid state. This technique yields atomic coordinates, from which exact bond lengths, bond angles, and torsion angles can be calculated. For the dihydropteridine ring system, crystallography reveals the puckering of the dihydropyrazine (B8608421) ring and the orientation of its substituents.

High-resolution crystal structures of enzymes like dihydropteridine reductase in complex with dihydropterin substrates offer a detailed view of the ligand's bound conformation. semanticscholar.orgpnas.org In these structures, the dihydropyrazine ring of the pterin (B48896) substrate typically adopts a half-chair conformation. The pterin ring binds in a specific pocket, with its orientation dictated by hydrogen bonds and stacking interactions with amino acid residues and the nicotinamide (B372718) cofactor. pnas.org For example, the structure of 6-hydroxymethyl-7,8-dihydropterin (B3263101) bound to its target enzyme shows the precise geometry of the pterin ring and the interactions that stabilize its conformation. semanticscholar.org

Table 2: Selected Crystallographic Data for Enzyme-Bound 6-Hydroxymethyl-7,8-dihydropterin

| Parameter | Description | Value |

| Bond Lengths | ||

| N5-C6 | ~1.48 Å | |

| C6-C7 | ~1.52 Å | |

| C7-N8 | ~1.47 Å | |

| C4a-N5 | ~1.38 Å | |

| Ring Conformation | ||

| Dihydropyrazine Ring | Puckering analysis | Half-chair |

| Key Torsion Angles | ||

| C4a-N5-C6-C7 | Defines ring puckering | Varies with environment |

| N5-C6-C(side chain)-O(side chain) | Orientation of hydroxymethyl group | Varies with environment |

Note: Data are derived from protein-ligand complex structures (e.g., PDB ID: 3MCN) and represent the bound conformation. semanticscholar.org

Mass Spectrometry Techniques for Molecular Composition and Fragmentation Patterns

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns. For dihydropteridine research, both "soft" ionization techniques like Electrospray Ionization (ESI) and "hard" ionization techniques like Electron Ionization (EI) are utilized.

ESI is a soft ionization method that is particularly useful for analyzing polar, non-volatile biological molecules, often generating protonated molecules [M+H]+ or other adducts with minimal fragmentation. nih.govlibretexts.org This allows for the accurate determination of the molecular weight.

Tandem mass spectrometry (MS/MS) is crucial for structural elucidation. In this technique, a specific ion (the parent or precursor ion) is selected and subjected to collision-induced dissociation (CID) to generate a series of fragment (daughter or product) ions. conicet.gov.ar The fragmentation pattern is often characteristic of the molecular structure. For pteridine derivatives, typical fragmentation pathways involve cleavages within the side chains and characteristic ruptures of the heterocyclic ring system. A daughter ion scan of an m/z 332 fragment from a pteridine alkaloid, for example, produced ions at m/z 247, 219, and 192, which correspond to typical pteridine ring fragmentations. conicet.gov.ar Another major fragment observed was m/z 233, which matched the entire pteridine substructure plus its C-3 side chain, arising from the cleavage of the bond connecting it to another part of the molecule. conicet.gov.ar

Isotope-Edited Spectroscopic Approaches

Isotope labeling, where atoms such as ¹H, ¹²C, or ¹⁴N are replaced with their heavier stable isotopes (²H/D, ¹³C, ¹⁵N), is a vital strategy in spectroscopic studies, particularly for NMR. nih.govnih.gov This approach is used to simplify complex spectra, aid in signal assignment, and probe specific molecular sites.

In the context of dihydropteridines, which are rich in nitrogen, ¹⁵N labeling is especially informative. It allows for the direct observation of nitrogen resonances and the measurement of coupling constants between ¹⁵N and adjacent ¹H or ¹³C nuclei, providing valuable structural information. Techniques like ¹H-¹⁵N HSQC are standard for mapping N-H correlations.

Deuterium (²H) labeling is often employed to simplify complex ¹H NMR spectra and to reduce relaxation rates in larger molecules, which leads to sharper NMR signals and improved spectral quality. nih.gov The combination of ¹³C, ¹⁵N, and ²H labeling (triple labeling) is a powerful tool for studying pteridines when they are part of larger systems, such as enzyme-ligand complexes. protein-nmr.org.uk Isotope-edited NMR experiments can filter the spectrum to show only signals from the labeled molecule or even specific parts of it, effectively removing background signals from an unlabeled protein or solvent. nih.govnih.gov This allows for the detailed conformational analysis of the dihydropteridine ligand within its biological environment.

Computational and Theoretical Investigations of 1,4 Dihydropteridines

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations are fundamental to understanding the intrinsic properties of molecules. By solving approximations of the Schrödinger equation, these methods can determine the electronic structure, molecular geometries, and relative energies of different states of 1,4-dihydropteridines. jocpr.com

Density Functional Theory (DFT) has emerged as a powerful and widely used quantum chemical method for studying medium to large-sized molecular systems due to its favorable balance of accuracy and computational cost. nih.gov In the context of 1,4-dihydropteridine and its derivatives, DFT studies have provided significant insights into their electronic properties and reactivity.

Researchers have employed various DFT functionals, such as B3LYP and M06-2X, to perform geometry optimizations, vibrational analyses, and to calculate electronic properties. nih.govnih.gov These calculations help in understanding the structural characteristics that are linked to the biological activity of these compounds. nih.gov For instance, DFT has been used to calculate frontier molecular orbitals (FMOs), molecular electrostatic potential (MEP), and global reactivity descriptors. nih.gov The energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a crucial parameter derived from these studies, as it relates to the chemical reactivity and kinetic stability of the molecule.

DFT calculations have also been instrumental in mechanistic studies. For example, in the synthesis of 1,4-dihydropyridine (B1200194) (1,4-DHP) derivatives, which are structurally related to 1,4-dihydropteridines, DFT has been used to calculate the energy barriers of reaction intermediates to understand the chemoselectivity of the reaction. rsc.org Furthermore, DFT studies have been applied to select optimal reactants to improve the yield of synthesis reactions for dihydropyridine (B1217469) compounds. nih.gov In a study on the reduction of CO2 using a dihydropteridine mediator, DFT was used to determine the most stable tautomer and to predict the activation free energies for the reduction steps. acs.orgosti.govresearchgate.net

Table 1: Selected DFT Studies on Dihydropyridine and Dihydropteridine Systems

| Study Focus | DFT Functional/Basis Set | Key Findings | Reference(s) |

| Structural and Electronic Properties of DHP derivatives | B3LYP | Determined structural characteristics related to biological activity through FMO and MEP analysis. | nih.gov |

| Reaction Mechanism of DHP synthesis | M062X/def2TZVP//B3LYP-D3/def-SVP | Calculated reaction energy barriers to explain the chemoselectivity in the formation of 1,4-DHP vs 1,2-DHP. | rsc.org |

| Reactant Selection for DHP Synthesis | Not specified | Used to compute and compare the reactivity of different reactants to increase the yield of the final product. | nih.gov |

| CO2 Reduction by a Dihydropteridine Mediator | Not specified | Identified the most stable tautomer and calculated high activation barriers for the hydride transfer steps. | acs.orgosti.govresearchgate.net |

| Isotope-Labeled Triazine Inhibitors of DHPR | Not specified | DFT calculations were used alongside experimental data to study the mechanism of dihydropteridine reductase. | cuny.eduresearchgate.net |

Ab initio quantum chemistry methods are based on first principles, without the inclusion of empirical parameters. While computationally more demanding than DFT, methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) can provide highly accurate results.

Ab initio calculations have been applied to study the electronic properties of tetrahydropteridine derivatives, which are closely related to 1,4-dihydropteridines. researchgate.net For instance, a study using the Hartree-Fock method with a 6-31G** basis set after geometry optimization revealed significant differences in the electronic charge distribution between different pterin (B48896) analogues. researchgate.net These findings are crucial for understanding how structural modifications can impact the electronic environment of the pteridine (B1203161) ring system and, consequently, its biological function. researchgate.net

In the field of quantitative structure-activity relationship (QSAR) studies, ab initio methods have been used to calculate quantum chemical descriptors. For a series of 1,4-dihydropyridine-based calcium channel blockers, descriptors calculated at the Restricted Hartree-Fock (RHF) level of theory with the 6-31G basis set were used to develop predictive models of their biological activity. nih.gov The results suggested that both the electronic properties of the backbone atoms and the molecular conformation influence the binding of these molecules to their receptor. nih.gov

Furthermore, ab initio calculations have been essential in determining the relative stabilities of various dihydropterin tautomers. rsc.org By assessing their relative energies, researchers can infer the likelihood of their involvement in biological processes, such as the function of the molybdenum cofactor (Moco). rsc.org

Pteridines, including the dihydropteridine forms, can exist as multiple tautomers, which are isomers that differ in the position of a proton and a double bond. The relative stability of these tautomers can be influenced by their environment and is critical for their chemical and biological activity. Quantum chemical calculations are a primary tool for determining the geometries and relative energies of these tautomers.

Theoretical studies have been conducted to determine the geometries, tautomer energies, and ionization energies of quinonoid dihydropterin substrates of dihydropteridine reductase (DHPR). acs.orgacs.org One such study found that the three 4-oxo tautomers of 6,7-dihydropterin were significantly higher in energy (by ~26 kcal/mol) than the most stable tautomer, 2-amino-7,8-dihydropteridin-4(3H)-one. acs.org

Ab initio calculations have been performed on a large number of dihydropteridine tautomers to assess their relative energies. rsc.org These calculations have shown that in a polar environment, such as water, several tautomers can be close in energy. rsc.org For example, at a high level of calculation including a continuum solvent model for water, the 7,8-dihydro-3H- and 5,6-dihydro-3H- tautomers were found to be nearly isoenergetic, with other tautomers being only slightly higher in energy. rsc.org This suggests that multiple tautomeric forms could be biologically relevant. rsc.org

The ionization energy, the energy required to remove an electron from a molecule, is another important property that can be accurately calculated. The vertical ionization energy corresponds to ionization without a change in geometry, while the adiabatic ionization energy allows for the relaxation of the resulting cation. These values are important for understanding the redox properties of dihydropteridines and can be compared with experimental data from techniques like photoelectron spectroscopy. nih.gov

Table 2: Calculated Relative Stabilities of Selected Dihydropterin Tautomers

| Tautomer | Relative Energy (kJ mol⁻¹) in Polar Environment | Reference |

| 7,8-dihydro-3H- (T1) | 0.0 | rsc.org |

| 5,6-dihydro-3H- (T4) | ~0.0 | rsc.org |

| 7,8-dihydro-6H- (T13) | 8.0 | rsc.org |

| 5,8-dihydro-3H- (T3) | 15.5 | rsc.org |

| ortho quinonoid (T2) | Considerably higher energy | rsc.org |

Molecular Dynamics (MD) Simulations of this compound Systems

While quantum chemical calculations provide a static picture of molecular properties, molecular dynamics (MD) simulations offer a dynamic view by simulating the movements of atoms over time. galaxyproject.org This approach is invaluable for studying the conformational flexibility of 1,4-dihydropteridines and their interactions with the surrounding environment, such as solvent molecules or proteins.

The solvent environment can have a profound impact on the structure, stability, and reactivity of molecules. MD simulations, often in combination with quantum mechanics (QM/MM methods), are used to explicitly model solvent effects. The inclusion of explicit solvent molecules can be crucial for accurately describing systems where specific solute-solvent interactions, like hydrogen bonds, play a significant role. researchgate.netfrontiersin.org

Studies have shown that solvent polarity can influence the conformational preferences and the rates of reactions. ucla.edu For pteridine derivatives, solvent effects on the proton magnetic resonance (PMR) signals have been studied, indicating interactions with the solvent. researchgate.net Computational studies have demonstrated that solvation can stabilize certain conformations over others. rsc.org For example, protic solvents can promote specific secondary structures in peptides by forming hydrogen bonds with carbonyl groups, a principle that also applies to the polar groups within the this compound structure. rsc.org

The stability of different tautomers can also be highly dependent on the solvent. DFT calculations that include both continuum and explicit solvent models have shown that a subtle change in solvent can switch the relative stability between tautomeric forms of a molecule. nih.gov This highlights the importance of accurately modeling the solvent environment to understand the behavior of dihydropteridines in solution.

Understanding how 1,4-dihydropteridines interact with their biological targets, such as enzymes, is a key area of research. MD simulations are a powerful tool for investigating these interactions at an atomic level. nih.govnih.gov Typically, a computational workflow involves molecular docking to predict the binding pose of the ligand in the protein's active site, followed by MD simulations to assess the stability of the protein-ligand complex and to observe the dynamics of the interaction. nih.govnih.govarcjournals.org

These simulations can reveal the key amino acid residues that form important interactions (e.g., hydrogen bonds, hydrophobic interactions) with the dihydropteridine ligand. nih.gov The dynamic nature of MD allows for the observation of conformational changes in both the ligand and the protein upon binding, providing a more realistic picture than static docking alone. tainstruments.com

The insights gained from MD simulations can help to explain the selectivity of certain dihydropyridine derivatives for specific protein targets. nih.gov By analyzing the interactions and the conformational dynamics, researchers can identify the structural features responsible for selective binding. This information is invaluable for the rational design of new, more potent, and selective therapeutic agents. Furthermore, MD simulations can be used to study the behavior of these molecules in a general solution environment, providing information on their aggregation tendencies and interactions with ions and other solutes. nih.gov These simulations can be complemented by experimental techniques like NMR spectroscopy to validate and refine the computational models of protein-ligand interactions in solution. nih.gov

Prediction of Reaction Pathways and Transition States

A fundamental application of computational chemistry is the prediction of reaction pathways and the characterization of transition states. chemrxiv.orgresearchgate.net This is crucial for understanding the mechanisms of reactions involving 1,4-dihydropteridines, such as their role as redox mediators.

Free energy surface (FES) mapping is a computational technique used to visualize the energy landscape of a chemical reaction. libretexts.orgrsc.org It plots the free energy of a system as a function of one or more reaction coordinates, which represent the progress of the reaction. By mapping the FES, chemists can identify stable intermediates, transition states, and the most likely reaction pathways. libretexts.orgrsc.org

For instance, in the context of this compound-mediated reactions, FES mapping can be used to explore the mechanism of hydride transfer. osti.gov A computational study on the reduction of CO2 to methanol (B129727), mediated by a dihydropteridine derivative, utilized FES mapping to understand the reaction mechanism. osti.gov The study revealed that the reaction proceeds through a series of hydride and proton transfers. osti.gov The FES for the direct hydride transfer was calculated, providing a visual representation of the energy changes throughout the reaction. osti.gov

The process often involves initiating molecular dynamics simulations from a transition state on a potential energy surface to generate a reaction path at a given temperature. rsc.org This path can then be validated by constructing a 2-D free energy landscape. rsc.org Methods like the climbing string method can be employed to map out the network of minima and saddle points (transition states) on the FES. nih.gov

The activation barrier, or activation energy, is the minimum amount of energy required for a chemical reaction to occur. numberanalytics.com Computational methods, particularly density functional theory (DFT), are widely used to calculate these barriers. numberanalytics.com The analysis of activation barriers is critical for predicting the feasibility and rate of a reaction. numberanalytics.commdpi.com

In the study of this compound as a redox mediator for CO2 reduction, high activation free energies of approximately 29-30 kcal/mol were predicted for the hydride transfer steps. osti.govresearchgate.net These high barriers suggest that these reactions would be very slow at room temperature. osti.govresearchgate.net Specifically, the activation free energies (ΔG‡HT) for the reduction of CO2 and formic acid were calculated to be 29.0 and 29.7 kcal/mol, respectively. researchgate.netacs.org Such high barriers indicate that the uncatalyzed reaction is kinetically unfavorable. researchgate.netacs.org

Different computational functionals can yield varying results for activation barriers. For example, in a study of reactions involving 1,4-dihydropyridines, hybrid functionals like B3LYP and PBE0 were found to underestimate the barrier height, while M08-SO and M06-2X functionals provided more accurate results. chemrxiv.org

| Reaction Step | Calculated Activation Free Energy (ΔG‡HT) (kcal/mol) | Reference |

| Hydride transfer from PTEH2 to CO2 | 29.0 | osti.govresearchgate.netacs.org |

| Hydride transfer from PTEH2 to HCOOH | 29.7 | osti.govresearchgate.netacs.org |

| PTEH2 represents a dihydropteridine tautomer. |

Modeling of Conformational Landscapes and Stereochemical Preferences

Computational modeling is instrumental in exploring the conformational landscapes of molecules, which describes the different spatial arrangements of atoms that a molecule can adopt. biorxiv.org For flexible molecules like 1,4-dihydropteridines, understanding the accessible conformations and their relative energies is key to comprehending their chemical behavior and biological function.

A computational study on a pteridine derivative investigated its various tautomers and their stability. researchgate.netacs.org It was determined that the oxothione form was the most thermodynamically stable tautomer in an aqueous solution. researchgate.netacs.org The study also examined the electrochemical reduction of this pteridine, which first forms a kinetic product, 5,8-dihydropteridine, followed by an acid-catalyzed tautomerization to the thermodynamically more stable 7,8-dihydropteridine (B8742004). researchgate.net This highlights the importance of considering different tautomeric and conformational states in computational models.

Stereochemical preferences, which refer to the favored formation of one stereoisomer over another, can also be predicted. For reactions involving 1,4-dihydropyridines, computational analysis has been used to explain the stereochemical outcomes by comparing the free energy differences between transition state configurations. chemrxiv.org

Quantitative Structure-Activity Relationship (QSAR) Studies of Dihydropteridine Derivatives

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a statistical correlation between the chemical structure of a series of compounds and their biological activity. nih.govresearchgate.net QSAR models are valuable tools in drug discovery for predicting the activity of new, unsynthesized compounds and for optimizing lead compounds. nih.govresearchgate.net

QSAR studies have been performed on various dihydropteridine derivatives to understand their potential as therapeutic agents. For example, 2D and 3D-QSAR models have been developed for 4,5-dihydro- acs.orgchemrxiv.orgnih.govtriazolo[4,3-f]pteridine derivatives as BRD4 inhibitors, which are relevant in cancer therapy. researchgate.net These models help to identify the key structural features that influence the inhibitory activity of these compounds. researchgate.net

In a typical QSAR study, molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated. nih.gov These descriptors are then used to build a mathematical model that relates them to the observed biological activity, such as the half-maximal inhibitory concentration (IC50). nih.govnih.gov The predictive power of the QSAR model is assessed using statistical parameters like the coefficient of determination (R²) and the cross-validated R² (Q²). nih.govnih.gov For instance, a 2D-QSAR analysis of dihydropyrimidinone derivatives yielded a model with high predictivity, with R² and Q² values of 0.98 and 0.97, respectively. nih.govnih.gov

| Compound Class | Target | QSAR Model Type | Key Findings | Reference |

| 4,5-dihydro- acs.orgchemrxiv.orgnih.govtriazolo[4,3-f]pteridine derivatives | BRD4 | 3D-QSAR | Identified structural requirements for improved inhibitory activity. | researchgate.net |

| Dihydropyrimidinone derivatives | Breast Cancer Cells | 2D-QSAR | Revealed the importance of topological and autocorrelated descriptors for anticancer activity. | nih.gov |

| Thieno[3,2-b]pyrrole-5-carboxamide derivatives | LSD1 | 3D-QSAR (CoMFA, CoMSIA) | Provided guidance for designing new reversible LSD1 inhibitors. | rsc.org |

Biochemical Roles and Enzymatic Interactions of Dihydropteridines in Research

Dihydropteridine Reductase (DHPR) Enzymology

Dihydropteridine reductase (DHPR) is a crucial enzyme responsible for the regeneration of tetrahydrobiopterin (B1682763) (BH4), an essential cofactor for several aromatic amino acid hydroxylases. cuny.edusandiego.edumedlineplus.gov The enzyme, encoded by the QDPR gene in humans, catalyzes the NADH-dependent reduction of quinonoid dihydrobiopterin (qBH2) back to its active tetrahydro form. wikipedia.orgnih.govwikipedia.org

The primary substrate for DHPR is quinonoid 7,8-dihydropterin (B103510) (qBH2), which is formed during the hydroxylation of aromatic amino acids. cuny.edumdpi.com This unstable intermediate is rapidly reduced by DHPR to regenerate BH4. cuny.edusemanticscholar.org The enzyme can also act on other dihydropteridine derivatives. For instance, studies have shown that DHPR from both Dictyostelium discoideum and rats can bind and catalyze the reduction of both quinonoid-BH2 and quinonoid-dihydropterin (quinonoid-DH(2)). rcsb.orgnih.gov Due to the instability of the natural substrate, researchers often use more stable analogs, such as 6-amino-2,3-dimethylpyrimido[4,5-e] cuny.eduwikipedia.orgnih.govtriazine-8-one (ADPT), as alternative substrates for mechanistic studies. cuny.edu

The enzyme exhibits specificity for its substrates. The affinity for the natural substrate, qBH2, is influenced by the dihydroxypropyl side chain, which is thought to interact with a polar loop of residues within the enzyme's active site. researchgate.net DHPR is also known to have a pterin-independent oxidoreductase activity, for example, with potassium ferricyanide (B76249) as an electron donor. researchgate.net Furthermore, DHPR has been identified as a dual-function enzyme, also acting as an iron-regulated, NADH-dependent, pteridine-independent ferric reductase. nih.gov

The catalytic mechanism of DHPR involves the transfer of a hydride ion from the cofactor NADH to the N5 position of the quinonoid dihydropterin substrate. cuny.edupnas.org This classifies DHPR as a B-stereospecific dehydrogenase, as it specifically transfers the pro-S hydrogen of NADH. pnas.org This hydride transfer is a fundamental step in a wide range of biochemical reactions. nih.gov

The standard reaction mechanism for enzymes in the short-chain dehydrogenases/reductases (SDR) family, to which DHPR is related, often involves a proton relay system with conserved tyrosine and lysine (B10760008) residues. ebi.ac.uk However, while DHPR possesses the characteristic YXXXK motif, it lacks some of the other typical catalytic residues found in classical SDRs. ebi.ac.uk The binding of NADH to DHPR is a prerequisite for the formation of the pteridine (B1203161) binding site. researchgate.net Following the hydride transfer, a proton transfer is necessary to complete the reduction to tetrahydrobiopterin. researchgate.net Modeling studies suggest a geometrical relationship between the bound substrate and NADH that is similar to what is observed in other enzymes like glutathione (B108866) reductase, facilitating the hydride transfer. researchgate.netpnas.org

Dihydropteridine reductase is a dimeric protein, with each subunit functioning as an α/β protein. researchgate.netpnas.org The structure contains a Rossmann-type fold, which is a common structural motif for dinucleotide binding, in this case, for NADH. pnas.orgebi.ac.uk The dimerization is facilitated by a distinctive four-helix bundle motif with an unusual right-handed twist, involving two helices from each monomer. researchgate.netpnas.org

The enzyme is composed of two domains: an N-terminal domain primarily responsible for binding the NADH cofactor and a C-terminal domain involved in substrate binding. koreascience.kr The binding of NADH is crucial as it induces a conformational change that creates the active site for the pteridine substrate. researchgate.net The nicotinamide (B372718) ring of the bound NADH and the aromatic ring of the pteridine substrate are positioned in a parallel alignment, which facilitates the direct hydride transfer. researchgate.netpnas.org

Crystal structures of DHPR from various organisms, including rats and Dictyostelium discoideum, have been determined, providing significant insights into its function. rcsb.orgnih.govpnas.org For example, the crystal structure of Dictyostelium discoideum DHPR complexed with NAD+ revealed structural differences around the coenzyme binding site compared to mammalian DHPRs, which accounts for its higher Km value for NADH. rcsb.orgnih.gov In E. coli DHPR, the 2'-phosphate of NADPH interacts with an arginine residue (Arg39), while for NADH, the 2' and 3' hydroxyls of the ribose form hydrogen bonds with a glutamate (B1630785) residue (Glu38). rcsb.org

Site-directed mutagenesis is a powerful technique used to investigate the roles of specific amino acid residues in enzyme function. elifesciences.orgnih.govneb.com In DHPR research, this method has been instrumental in elucidating the mechanism of action and identifying key residues for substrate binding and catalysis. cuny.edugrantome.com

Mutagenesis studies on rat DHPR have helped identify residues important for cofactor and substrate binding, as well as for the hydride transfer step. cuny.edu For instance, mutations at the active site, specifically targeting the conserved tyrosine residue (Tyr150 in human DHPR), have been created to probe its role. Variants such as Tyr150His, Tyr150Ser, and Tyr150Phe have been expressed and characterized kinetically. researchgate.net These studies have confirmed that while mutant enzymes may retain some activity, they are generally less effective than the wild-type enzyme, underscoring the importance of this tyrosine residue. researchgate.net

Furthermore, mutagenesis has been employed to create an active monomeric form of DHPR by altering amino acids in the four-helix bundle that mediates dimerization, allowing for more detailed mechanistic analysis using techniques like multidimensional NMR. grantome.com Studies on other reductases, like dihydrofolate reductase (DHFR), have also extensively used site-directed mutagenesis to understand active site contributions to catalysis. nih.govnih.gov

The kinetic properties of DHPR have been studied using various dihydropteridine substrates. The Michaelis constant (Km) for the natural substrate, quinonoid dihydrobiopterin, and other analogues can vary depending on the source of the enzyme and the specific substrate used. For example, the Km values for 6,7-dimethylpterins with human liver DHPR have been reported to range from 3.3 to 36 µM. researchgate.net

A study on DHPR from Dictyostelium discoideum reported a higher Km value for NADH (46.51 ± 0.4 µM) compared to mammalian DHPRs, which was attributed to structural differences in the coenzyme binding site. rcsb.orgnih.gov In another study, limited proteolysis of DHPR by m-calpain resulted in two active fragments (21k and 19k) that showed increased activity and higher Vrel/Km values compared to the native enzyme, particularly with the natural quinonoid dihydrobiopterin substrate. bioone.org

The table below summarizes some of the reported kinetic parameters for DHPR from different sources and with various mutations.

Dihydropteridines in Tetrahydrobiopterin (BH4) Regeneration Pathways

The maintenance of adequate levels of tetrahydrobiopterin (BH4) is critical for numerous physiological processes, and this is achieved through a combination of de novo synthesis and recycling pathways. semanticscholar.orgnih.gov Dihydropteridines are central intermediates in the recycling, or regeneration, of BH4.

After BH4 acts as a cofactor for aromatic amino acid hydroxylases, it is oxidized to an unstable intermediate, pterin-4a-carbinolamine. sandiego.edusemanticscholar.org This intermediate is then dehydrated by the enzyme pterin-4a-carbinolamine dehydratase (PCD) to form quinonoid dihydrobiopterin (qBH2). mdpi.comnih.gov The recycling pathway is completed when dihydropteridine reductase (DHPR) catalyzes the NADH-dependent reduction of qBH2 back to the biologically active BH4. mdpi.comnih.govnih.gov This DHPR-mediated step is highly efficient and essential for maintaining the BH4 pool. sandiego.edunih.gov

In situations where DHPR activity is deficient or absent, the unstable qBH2 can rearrange to form the more stable 7,8-dihydrobiopterin (BH2). semanticscholar.orgnih.gov This compound can then be reduced back to BH4 through a salvage pathway that utilizes the enzyme dihydrofolate reductase (DHFR). nih.govmdpi.com However, this salvage pathway is generally considered less effective for BH4 regeneration than the primary recycling pathway involving DHPR. nih.gov

Mutations in the genes encoding the enzymes for either BH4 synthesis or regeneration, including DHPR, can lead to BH4 deficiency, which has significant clinical consequences. medlineplus.govsemanticscholar.orgnih.gov

Role of Dihydropteridines in Aromatic Amino acid Hydroxylation Systems (e.g., Phenylalanine Hydroxylase)

Dihydropteridines, specifically the cofactor tetrahydrobiopterin (BH4), are indispensable for the function of aromatic amino acid hydroxylases, such as phenylalanine hydroxylase (PAH), tyrosine hydroxylase, and tryptophan hydroxylase. researchgate.netnih.gov The phenylalanine hydroxylating system is a well-studied example and comprises three key components: PAH, dihydropteridine reductase (DHPR), and the cofactor BH4. nih.govcapes.gov.br

During the hydroxylation of phenylalanine to tyrosine, a reaction catalyzed by PAH, the tetrahydrobiopterin cofactor is oxidized to quinonoid dihydrobiopterin (qBH2). nih.govacs.org For the hydroxylation process to continue, BH4 must be regenerated. This is accomplished by DHPR, which catalyzes the NADH-dependent reduction of qBH2 back to BH4. nih.gov This recycling mechanism allows BH4 to function catalytically. capes.gov.br

The importance of this system is underscored by the metabolic disorder phenylketonuria (PKU). capes.gov.br While classic PKU results from a deficiency in PAH, atypical forms of the disease can arise from defects in the enzymes responsible for BH4 synthesis or regeneration, including DHPR. nih.govcapes.gov.br A lack of DHPR or a deficiency in BH4 biosynthesis leads to hyperphenylalaninemia and subsequent neurological deterioration due to the critical role of BH4 as a cofactor in the synthesis of neurotransmitters like dopamine (B1211576) and serotonin. semanticscholar.orgnih.gov

Design and Study of Dihydropteridine-Based Enzyme Inhibitors

The development of inhibitors targeting enzymes in the pterin (B48896) metabolic pathway, such as dihydropteridine reductase (DHPR), is an area of active research. These inhibitors serve as valuable tool compounds for investigating the effects of perturbing the tetrahydrobiopterin (BH4) metabolic network, particularly in relation to oxidative and nitrosative stress. epfl.ch

Identification of Competitive and Non-Competitive Inhibitors

Enzyme inhibitors can be broadly classified as competitive or non-competitive based on their mechanism of action. longdom.org Competitive inhibitors possess a structure similar to the substrate and bind to the enzyme's active site, thereby competing with the natural substrate. longdom.orglibretexts.org This type of inhibition can be overcome by increasing the substrate concentration. longdom.org In contrast, non-competitive inhibitors bind to a different site on the enzyme, known as an allosteric site, inducing a conformational change that reduces the enzyme's catalytic activity without preventing substrate binding. longdom.orgsavemyexams.com

High-throughput screening methods have been employed to identify novel inhibitors of dihydropteridine reductase (DHPR). epfl.ch For instance, a study utilizing a FRET-based sensor identified several new competitive inhibitors of DHPR from a library of small molecules. epfl.ch Among these, triamterene (B1681372) and ebselen (B1671040) were found to be potent inhibitors. epfl.ch Further studies have characterized the inhibitory effects of various compounds on DHPR. For example, apomorphine (B128758) and its analogs have been shown to act as non-competitive inhibitors of DHPR from both human liver and rat striatal synaptosomes. capes.gov.br Aminopterin has been identified as a competitive inhibitor with respect to the quinonoid dihydro form of a tetrahydropteridine analog. asm.org

Table 1: Examples of Dihydropteridine Reductase (DHPR) Inhibitors and Their Mode of Action

| Inhibitor | Type of Inhibition | Source/System Studied |

|---|---|---|

| Triamterene | Competitive | Recombinant DHPR |

| Ebselen | Competitive | Recombinant DHPR |

| Apomorphine | Non-competitive | Human liver and rat striatal synaptosomes DHPR |

| Aminopterin | Competitive | Pseudomonas species DHPR |

Impact on Pterin Metabolic Balance in Research Models

The use of dihydropteridine-based enzyme inhibitors in research models, such as adult human dermal fibroblasts, has provided insights into their effects on the metabolic balance of pterins. epfl.ch Specifically, inhibitors of dihydropteridine reductase (DHPR) can alter the intracellular ratio of tetrahydrobiopterin (BH4) to 7,8-dihydrobiopterin (BH2). epfl.ch

For example, the competitive DHPR inhibitor triamterene was shown to significantly reduce the basal BH4/BH2 ratio in fibroblasts, an effect more pronounced than that observed with other known DHPR inhibitors like aminopterin. epfl.ch This disruption of the pterin metabolic balance makes compounds like triamterene useful for investigating the consequences of BH4/BH2 imbalance in cellular models. epfl.ch Such studies are relevant for understanding conditions where this balance is thought to be perturbed, such as in the context of oxidative stress. epfl.ch

Structure-Inhibition Relationship Studies

Structure-inhibition relationship studies aim to understand how the chemical structure of a compound influences its inhibitory potency against a target enzyme. For dihydropteridine reductase (DHPR) inhibitors, these studies have revealed key molecular properties that determine their effectiveness.

Analysis of a series of 4-phenyl-substituted tetrahydropyridines, piperidines, and pyridines as DHPR inhibitors found a significant correlation between their inhibitory potency and certain physicochemical parameters. tandfonline.comnih.gov Specifically, the inhibition was found to be linearly correlated with the Hammett constant (a measure of the electronic effect of substituents) and parabolically correlated with the van der Waals volume (a measure of steric bulk). tandfonline.comnih.gov These findings suggest that DHPR inhibition is enhanced by electron-donating substituents on the phenyl ring but is hindered by large, bulky substituents. tandfonline.comnih.gov These electronic and steric effects are most significant when the substituents are located at specific positions within the inhibitor molecule. tandfonline.comnih.gov

Further studies on aporphine (B1220529) analogs as non-competitive inhibitors of DHPR have also shed light on structure-activity relationships. capes.gov.br These studies revealed that a 10,11-dihydroxy substitution on the D ring of the apomorphine structure is crucial for inhibitory activity. capes.gov.br Methylation of the 10-hydroxy group was found to decrease potency, whereas adding a hydroxyl group at the 2-position of the A ring enhanced it. capes.gov.br

Dihydropteridines as Redox Mediators in Model Systems